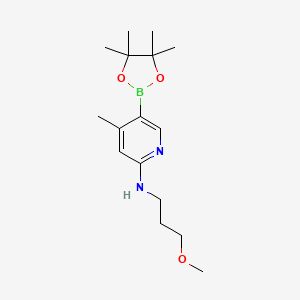![molecular formula C13H17N B572819 1-Benzyl-1-azaspiro[3.3]heptane CAS No. 1223573-40-7](/img/structure/B572819.png)
1-Benzyl-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. This compound is part of the azaspiro family, which is known for its bioisosteric properties, particularly in mimicking piperidine, a common heterocycle in medicinal chemistry . The structure of this compound consists of a spirocyclic framework where a benzyl group is attached to the nitrogen atom, providing distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the commercially available cyclobutanone. The key steps include:
Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
Cycloaddition: The alkene intermediate reacts with chlorosulfonyl isocyanate in a thermal [2+2] cycloaddition to form a spirocyclic β-lactam.
Reduction: The β-lactam is then reduced using alane (AlH3) to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis involves similar steps as the laboratory methods, with optimizations for larger scale reactions. The use of alane for reduction is particularly noted for its efficiency in producing high yields .
Chemical Reactions Analysis
1-Benzyl-1-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions, particularly using alane, are crucial in its synthesis.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Alane (AlH3) is the preferred reducing agent for the β-lactam ring.
Substitution: Nucleophilic reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions
Major Products:
N-Oxides: Formed through oxidation.
Substituted Derivatives: Various substituted analogues can be synthesized by modifying the benzyl group
Scientific Research Applications
1-Benzyl-1-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a bioisostere for piperidine, making it valuable in drug design and development. .
Chemical Biology: The compound is used to study the structure-activity relationship of spirocyclic compounds and their interactions with biological targets.
Industrial Chemistry: Its unique structure makes it a candidate for developing new materials and catalysts.
Mechanism of Action
1-Benzyl-1-azaspiro[3.3]heptane is compared with other spirocyclic compounds such as:
2-Azaspiro[3.3]heptane: Another bioisostere of piperidine, but with different substitution patterns and properties
Spirocyclic Piperidine Analogues: These compounds share similar bioisosteric properties but differ in their chemical reactivity and biological activity.
Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of a benzyl group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- 2-Azaspiro[3.3]heptane
- Spirocyclic Piperidine Analogues
- Other Substituted Azaspiro Compounds
This detailed overview provides a comprehensive understanding of 1-Benzyl-1-azaspiro[3.3]heptane, covering its synthesis, reactions, applications, and comparisons with similar compounds.
Properties
IUPAC Name |
1-benzyl-1-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-12(6-3-1)11-14-10-9-13(14)7-4-8-13/h1-3,5-6H,4,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYJJZAQACKMIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719153 |
Source


|
| Record name | 1-Benzyl-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-40-7 |
Source


|
| Record name | 1-(Phenylmethyl)-1-azaspiro[3.3]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223573-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)





